3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide
Description
The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide (molecular formula: C₁₄H₁₆ClN₅O₃S) features a benzamide core substituted with a chlorine atom at the 4-position, an azepane sulfonyl group at the 3-position, and a tetrazole ring at the N-terminal (Figure 1).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O3S/c15-11-6-5-10(13(22)16-14-17-19-20-18-14)9-12(11)25(23,24)21-7-3-1-2-4-8-21/h5-6,9H,1-4,7-8H2,(H2,16,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFYNTXSANGBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the sulfonylation of a benzamide derivative followed by the introduction of the azepane ring and the tetrazole moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the tetrazole ring, leading to different reduced products.
Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(1-Azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide
- Molecular Formula : C₁₅H₁₈ClN₅O₃S .
- Key Differences : Replaces the tetrazole (4-nitrogen heterocycle) with a 1,2,4-triazole (3-nitrogen heterocycle).
- Implications: The triazole’s reduced nitrogen count may decrease hydrogen-bonding capacity compared to the tetrazole.
Indapamide
- Molecular Formula : C₁₆H₁₆ClN₃O₃S .
- Structure: Features a 3-(aminosulfonyl) group and an indole substituent instead of azepane sulfonyl and tetrazole.
- Implications: The amino sulfonyl group is less bulky than azepane sulfonyl, reducing steric hindrance and increasing hydrophilicity. Indapamide’s indole moiety engages in π-π stacking with biological targets, a property absent in the tetrazole-containing compound. Application: Clinically used as a diuretic, highlighting the pharmacological versatility of benzamide derivatives .
Zarilamid
- Molecular Formula : C₁₁H₁₁ClN₂O₂ .
- Structure: Substituted with a cyanoethoxymethyl group at the N-terminal.
- Implications: The cyanoethoxymethyl group introduces polar nitrile and ether functionalities, enhancing water solubility compared to the azepane sulfonyl group. Application: Used as a pesticide, demonstrating how substituent variation tailors benzamides for non-pharmaceutical roles .
4-Chloro-N-(3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1)
- Structure : Contains a benzoylthiurea group and a 3-fluorobenzyl substituent .
- Implications: The thiourea moiety enables metal coordination, making it suitable for catalytic applications (e.g., Suzuki coupling reactions).
Structural and Functional Analysis (Table 1)
Key Research Findings
Bioisosteric Effects : The tetrazole’s bioisosteric mimicry of carboxylic acids may enhance metabolic stability compared to triazole analogs, which lack comparable acidity .
Electronic Effects : Chlorine and sulfonyl groups are electron-withdrawing, polarizing the benzamide core. This polarization is critical in catalysis (e.g., L1’s role in Suzuki couplings) and receptor binding .
Limitations and Gaps
- No direct biological data (e.g., IC₅₀, binding affinity) are available for the target compound, limiting functional comparisons.
- Evidence lacks synthesis or stability data, making it difficult to assess manufacturability.
Biological Activity
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes an azepane ring, a sulfonyl group, and a tetrazole moiety, suggests a diverse range of biological activities. This article examines the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C14H17ClN6O3S
- Molecular Weight : 384.8 g/mol
- CAS Number : 900135-58-2
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, enzyme inhibitor, and its interaction with cellular pathways.
The compound is believed to exert its effects through the modulation of specific enzymes and receptors involved in cancer cell proliferation and survival. Its interaction with the p53 protein, a key regulator of the cell cycle and apoptosis, has been highlighted in recent studies. By stabilizing mutant forms of p53, the compound may restore normal function to these proteins, leading to increased apoptosis in cancer cells .
Inhibition Studies
Research has demonstrated that this compound can inhibit various enzymes that are crucial for cancer cell metabolism. For instance, it has shown potent inhibitory effects on farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins that are essential for oncogenic signaling pathways .
Data Table: Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Farnesyltransferase | Enzyme Inhibition | 0.024 | |
| Mutant p53 Stabilization | Cell Viability Assay | Not reported | |
| Apoptosis Induction | Flow Cytometry | Not reported |
Case Study 1: Anti-Cancer Efficacy
In a study examining the anti-cancer efficacy of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against specific cancers .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and farnesyltransferase. The study utilized biochemical assays to determine the IC50 values and revealed that the compound effectively inhibited enzyme activity at low micromolar concentrations, supporting its role as a potential drug candidate for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
